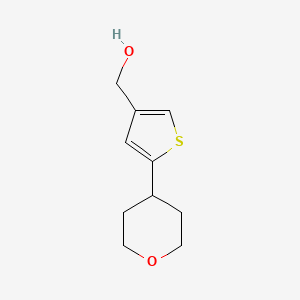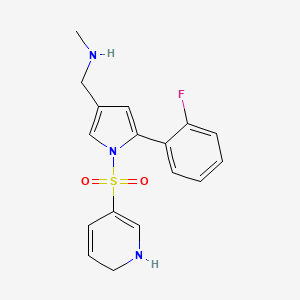
1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydropyridine ring, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine typically involves multiple steps. One common method involves the [4 + 2] cyclization of N-allenylsulfonamides and enaminones, followed by a 1,3-sulfonyl shift . This approach allows for the formation of multifunctional 1,4-dihydropyridine derivatives with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反应分析
Types of Reactions
1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against fibroblast growth factor receptors.
Dihydropyridine derivatives: These compounds are known for their use in calcium channel blockers and have similar structural features.
Uniqueness
1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is unique due to its combination of a dihydropyridine ring, a sulfonyl group, and a fluorophenyl group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds.
属性
分子式 |
C17H18FN3O2S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
1-[1-(1,2-dihydropyridin-5-ylsulfonyl)-5-(2-fluorophenyl)pyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H18FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-7,9,11-12,19-20H,8,10H2,1H3 |
InChI 键 |
QRENYOFWNSJPRB-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CNCC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
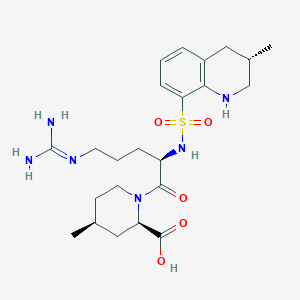
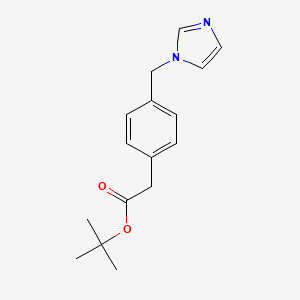
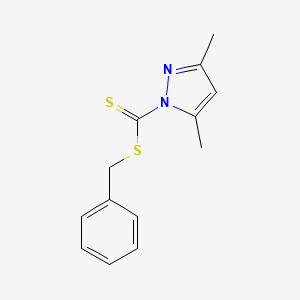
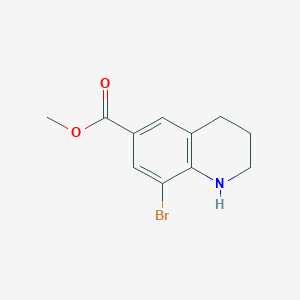
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

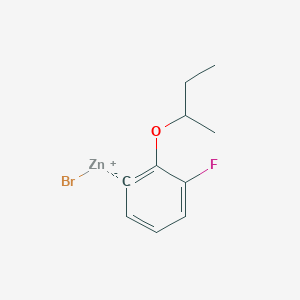
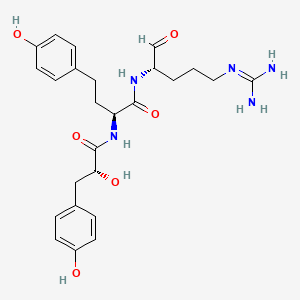
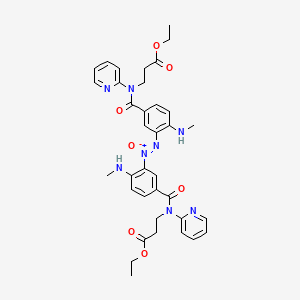
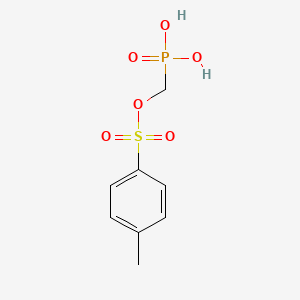
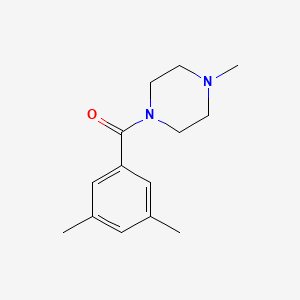
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
